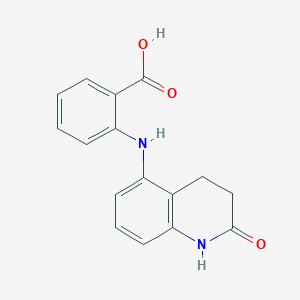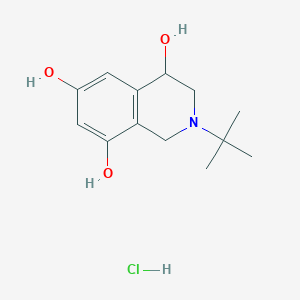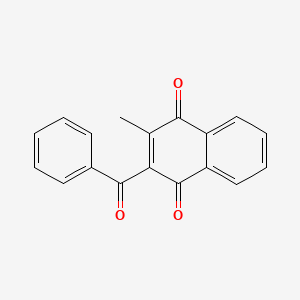
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Amination: The quinoline derivative is then subjected to amination using an appropriate amine under controlled conditions.
Coupling with Benzoic Acid: The final step involves the coupling of the aminated quinoline derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
Uniqueness
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
62147-54-0 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
2-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O3/c19-15-9-8-10-12(6-3-7-13(10)18-15)17-14-5-2-1-4-11(14)16(20)21/h1-7,17H,8-9H2,(H,18,19)(H,20,21) |
InChI 键 |
FZUOKZYEHHCYPS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C(=CC=C2)NC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845025.png)



![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)



![tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845088.png)
![Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845089.png)
![5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11845093.png)



